2-Hydroxy-5-nitrobenzohydrazide
Overview
Description
2-Hydroxy-5-nitrobenzohydrazide is a chemical compound . It is used as a protein reagent with selectivity for tryptophan, methionine, and cysteine .
Synthesis Analysis
The synthesis of a novel Schiff base derived from 2-Hydroxy-5-nitrobenzohydrazide has been reported . This was achieved by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . The synthesized compound was characterized using IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-nitrobenzohydrazide has been analyzed using SC-XRD . The SC-XRD inferred that C–H⋯O and off-set π⋯π stacking interactions are the main features of the supramolecular assembly .Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxy-5-nitrobenzohydrazide have been studied . The compound is involved in the formation of Schiff bases, which are formed when an aldehyde or ketone reacts with a primary amine to form an imine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-nitrobenzohydrazide include a molecular weight of 197.15 , a melting point of 184-188°C , and it appears as a powder .Scientific Research Applications
2-Hydroxy-5-nitrobenzohydrazide is a compound that finds its applications in various fields of scientific research. While specific studies directly addressing 2-Hydroxy-5-nitrobenzohydrazide were not found, insights can be drawn from research on similar nitro compound derivatives and their functionalities in scientific applications. This analysis will discuss related compounds to infer potential applications of 2-Hydroxy-5-nitrobenzohydrazide in scientific research.
Synthesis and Pharmacological Properties
Research on nitroxyl radicals conjugated with natural compounds, including nitro compound derivatives, highlights their potential in creating pharmacological agents. These "hybrid" compounds often exhibit enhanced or modified biological activity, reduced toxicity, or increased selective cytotoxicity. Such studies suggest that 2-Hydroxy-5-nitrobenzohydrazide could be explored for its pharmacological applications, possibly in drug delivery systems or as a basis for new pharmacological agents with optimized properties (Grigor’ev, Tkacheva, & Morozov, 2014).
Environmental Impact and Behavior
Parabens, structurally related to benzohydrazides through their para-hydroxybenzoic acid core, offer insights into the environmental behavior and fate of similar compounds. Research on parabens in aquatic environments can provide a framework for understanding how 2-Hydroxy-5-nitrobenzohydrazide might behave in similar settings, including its biodegradability, potential as an emerging contaminant, and interactions with environmental factors (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity Analysis
The study of antioxidants and their determination methods, including those based on chemical reactions and electrochemical (bio)sensors, suggests areas where 2-Hydroxy-5-nitrobenzohydrazide might be relevant. Given its structural features, this compound could potentially be involved in antioxidant activity assays or serve as a scaffold for developing novel antioxidants (Munteanu & Apetrei, 2021).
Photoprotective Applications
Photosensitive protecting groups, including those with nitrobenzyl cores, are crucial in synthetic chemistry for their ability to be cleaved under light. Research on these groups shows promise for future applications in areas like drug activation and controlled release. This suggests that derivatives of 2-Hydroxy-5-nitrobenzohydrazide could be explored for their potential as photolabile protecting groups in photochemistry and photopharmacology (Amit, Zehavi, & Patchornik, 1974).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-5-nitrobenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-7(12)5-3-4(10(13)14)1-2-6(5)11/h1-3,11H,8H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFROEJRAWJNALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260140 | |
Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzohydrazide | |
CAS RN |
946-32-7 | |
Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.